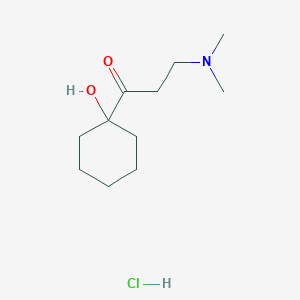
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride
Übersicht
Beschreibung
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride (DMPCH) is a cyclic amine compound that is commonly used in scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and it can be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Potential Antidepressant Agents
A study by Clark et al. (1979) explored the antidepressant potential of a series of compounds related to 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, focusing on their activity in biochemical and pharmacological animal models of depression. This research highlighted the synthesis of analogues through regiospecific ring opening of epoxypropanes, leading to compounds with antidepressant activity and minimal anticholinergic side effects. One compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, was identified for further evaluation due to its promising profile (Clark et al., 1979).
Anticancer Activity
Pati et al. (2007) reported on a series of alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides that showed potent cytotoxicity towards human WiDr colon cancer cells. These compounds demonstrated IC50 values of less than 10 μM, indicating a strong potential for cancer treatment. The study also found that modifying the dimethylamino hydrochloride group could significantly impact the compound's potency, providing insights into structural requirements for anticancer activity (Pati et al., 2007).
Antidepressant Biochemical Profile
Another study by Muth et al. (1986) on Wy-45,030, a novel bicyclic compound with a structure related to 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride, showed a neurochemical profile indicative of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake without the antimuscarinic side effects common in tricyclic antidepressants, suggesting a potential for developing side-effect-free antidepressants (Muth et al., 1986).
DNA Interaction Studies
Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives, including those with a structure similar to 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride, with fish sperm double-stranded DNA. Using differential pulse voltammetry, the study demonstrated a decrease in the oxidation signal of the DNA base guanine, suggesting potential applications in DNA-targeted therapies or studies (Istanbullu et al., 2017).
Synthesis and Chemical Properties
Research by Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions. This work aimed to generate a structurally diverse library of compounds, indicating the versatility of this chemical in synthesizing a wide range of derivatives with potential applications across different fields of chemistry and pharmacology (Roman, 2013).
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11;/h14H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSQWMRRQWDRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1(CCCCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



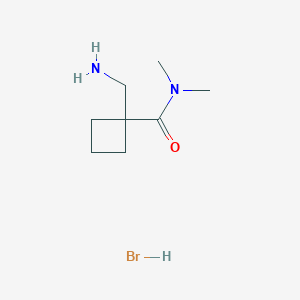
![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)
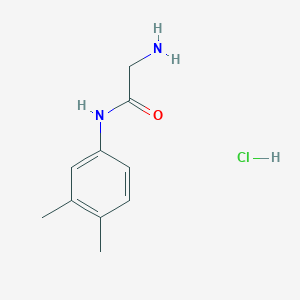
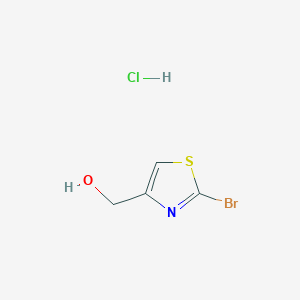
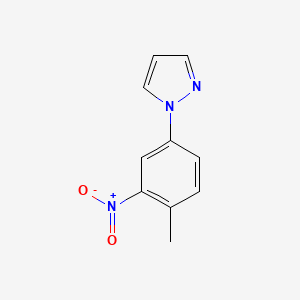
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)
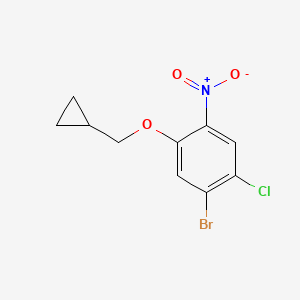
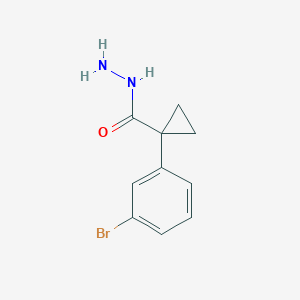
![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)
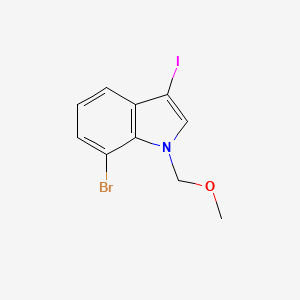
![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)
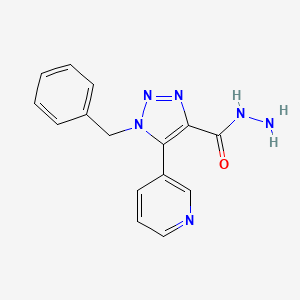
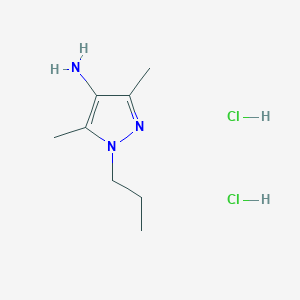
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)